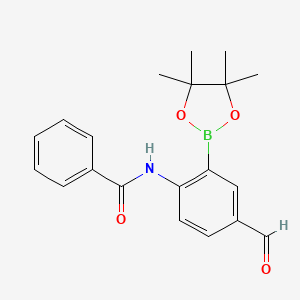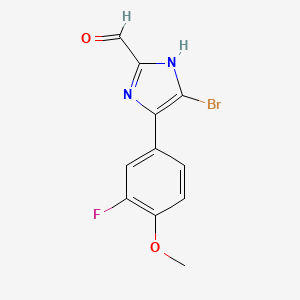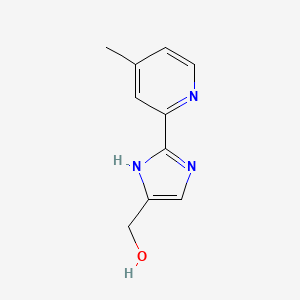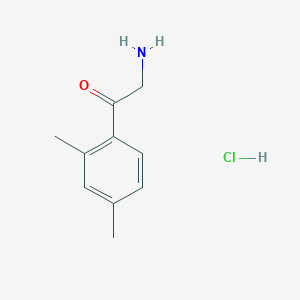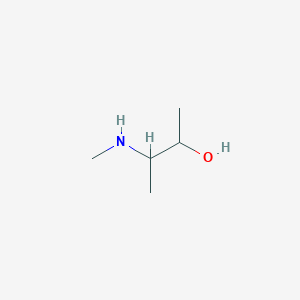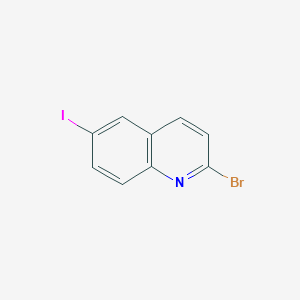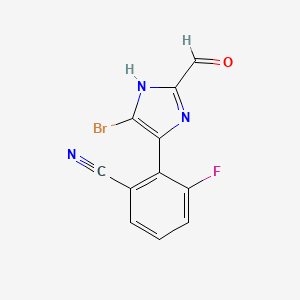![molecular formula C14H15IN2O2 B13690349 Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30185879 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes the following steps:
Formation of the Pyridoindole Core: The initial step involves the formation of the pyridoindole core through a series of cyclization reactions.
Methylation: The next step involves the methylation of the core structure to introduce the methyl groups at specific positions.
Industrial Production Methods
Industrial production of MFCD30185879 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and scalable for commercial applications.
化学反应分析
Types of Reactions
MFCD30185879 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
科学研究应用
MFCD30185879 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD30185879 is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: In industrial applications, MFCD30185879 is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of MFCD30185879 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
MFCD30185879 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This compound shares a similar core structure but differs in the presence of specific functional groups.
®-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This enantiomer of MFCD30185879 has a different spatial arrangement of atoms, leading to different chemical and biological properties.
The uniqueness of MFCD30185879 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H15IN2O2 |
|---|---|
分子量 |
370.19 g/mol |
IUPAC 名称 |
methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H |
InChI 键 |
GTCPHUQIYFODEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





